molecular formula C11H11NO B14225733 3-(2-Acetylphenyl)propanenitrile CAS No. 820963-25-5

3-(2-Acetylphenyl)propanenitrile

Cat. No.: B14225733
CAS No.: 820963-25-5
M. Wt: 173.21 g/mol
InChI Key: PORVOCWKNHJCHA-UHFFFAOYSA-N
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Description

3-(2-Acetylphenyl)propanenitrile is an organic compound with the molecular formula C11H11NO. It is a nitrile derivative that features a phenyl ring substituted with an acetyl group and a propanenitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Acetylphenyl)propanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the ammoxidation of propanol or propionaldehyde, where the alcohol or aldehyde is reacted with ammonia and oxygen to form the nitrile .

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Acetylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Acetylphenyl)propanenitrile is unique due to its combination of an acetyl group and a nitrile group attached to a phenyl ring

Properties

CAS No.

820963-25-5

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(2-acetylphenyl)propanenitrile

InChI

InChI=1S/C11H11NO/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7H,4,6H2,1H3

InChI Key

PORVOCWKNHJCHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC#N

Origin of Product

United States

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